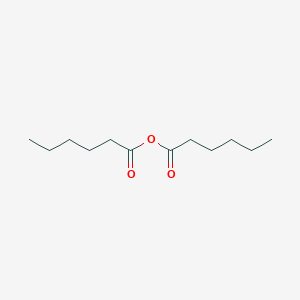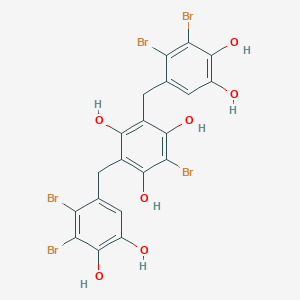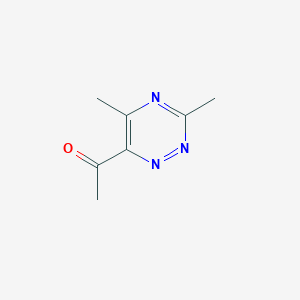
(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two amine groups attached to a cyclohexane ring, making it a versatile building block in organic synthesis.
Applications De Recherche Scientifique
(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
The safety and hazards associated with the handling and use of “(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride” are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier or manufacturer for detailed safety information .
Mécanisme D'action
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to understand the compound’s effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially affect its action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride typically involves the reduction of cyclohexane-1,3-dione followed by amination. One common method is the catalytic hydrogenation of cyclohexane-1,3-dione in the presence of ammonia, which yields the desired diamine. The reaction is usually carried out under high pressure and temperature conditions to ensure complete reduction and amination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to achieve efficient conversion of starting materials to the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives with different functional groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of substituted cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include substituted cyclohexane derivatives, imines, nitriles, and various functionalized cyclohexane compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-Cyclohexane-1,2-diamine: Another chiral diamine with similar applications but different stereochemistry.
(1S,3R)-Cyclohexane-1,3-diamine: The enantiomer of (1R,3S)-Cyclohexane-1,3-diamine, with distinct stereochemical properties.
Cyclohexane-1,4-diamine: A related compound with amine groups at different positions on the cyclohexane ring.
Uniqueness
(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of chiral molecules and in applications requiring precise control over molecular interactions.
Propriétés
IUPAC Name |
(1S,3R)-cyclohexane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDGJCKNZHDDLV-RUTFAPCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738400 |
Source


|
| Record name | (1R,3S)-Cyclohexane-1,3-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498532-32-4 |
Source


|
| Record name | (1R,3S)-Cyclohexane-1,3-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
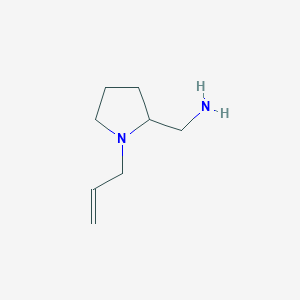
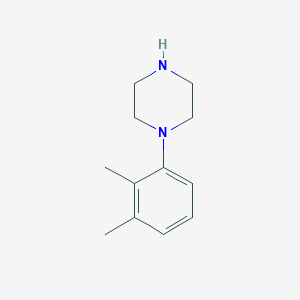

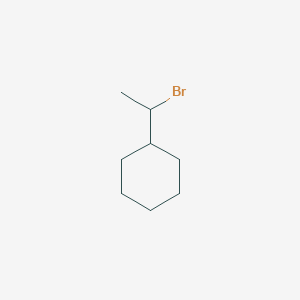
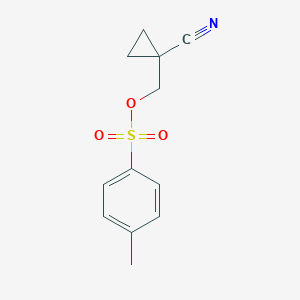
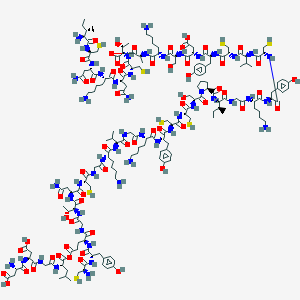

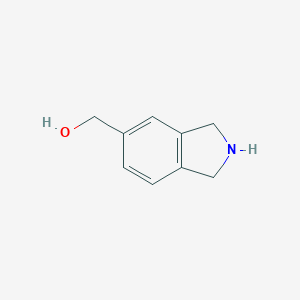
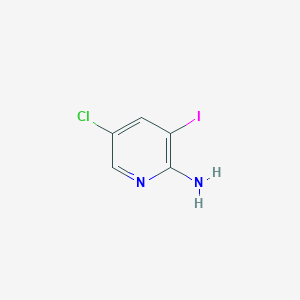
![(1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B150799.png)

